N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
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Description
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H13ClFN3OS and its molecular weight is 373.83. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One area of application for related chemical structures is in the development of anticancer agents. For instance, compounds structurally similar to N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide have been synthesized and evaluated for their anticancer activity. These compounds demonstrate potential as anticancer agents due to their ability to inhibit cancer cell growth at low concentrations, showing promise against lung, breast, and CNS cancers (Hammam et al., 2005).
Antimicrobial Agents
Another significant application is in the field of antimicrobial research, where derivatives have been studied for their antibacterial and antifungal activities. Research efforts have led to the synthesis of compounds with structural similarities, showing promising results against pathogenic bacterial and fungal strains. These studies underscore the potential of such compounds in overcoming microbial resistance to pharmaceutical drugs, contributing to the development of new antimicrobial agents (Katariya et al., 2021).
Fluorescent Chemosensors
Compounds with similar structures have also been explored for their potential as fluorescent chemosensors, particularly for the detection of metal ions like Fe3+. The development of pyrazoline derivatives as chemosensors demonstrates the versatility of these compounds in analytical chemistry, offering a novel approach for metal ion detection based on fluorometric methods (Khan, 2020).
Structural Characterization and Synthesis
Research has also focused on the synthesis and structural characterization of isostructural compounds, furthering understanding of their chemical properties and potential applications in material science and pharmacology. Such studies provide foundational knowledge that can lead to the development of new materials with specific functionalities (Kariuki et al., 2021).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c19-12-2-1-3-14(8-12)23-17(15-9-25-10-16(15)22-23)21-18(24)11-4-6-13(20)7-5-11/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRFAYYYRUNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.